molecular formula C14H13NO3 B1619912 [(1-Naphthylacetyl)amino]acetic acid CAS No. 6277-60-7

[(1-Naphthylacetyl)amino]acetic acid

Cat. No.: B1619912
CAS No.: 6277-60-7
M. Wt: 243.26 g/mol
InChI Key: BMZHJBUIQBHUPO-UHFFFAOYSA-N
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Description

[(1-Naphthylacetyl)amino]acetic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a naphthyl group attached to an acetylaminoacetic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Biochemical Analysis

Biochemical Properties

[(1-Naphthylacetyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with amino acid transporters and enzymes involved in amino acid metabolism

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes modulation of calcium-permeable AMPA receptors, which play a role in synaptic plasticity and neuronal communication . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can inhibit specific enzymes involved in amino acid metabolism, leading to alterations in cellular processes and metabolic pathways. Understanding these mechanisms is crucial for developing targeted therapies and studying the compound’s effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability and degradation rates are essential factors in determining its efficacy and potential applications in biochemical research. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for studying biochemical reactions and cellular physiology.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism and glycolysis The compound interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via amino acid transporters, leading to its accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for studying the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Naphthylacetyl)amino]acetic acid typically involves the reaction of 1-naphthylacetic acid with an appropriate amine under controlled conditions. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the naphthylacetic acid and the amine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[(1-Naphthylacetyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Naphthyl ketones or carboxylic acids.

    Reduction: Naphthyl alcohols.

    Substitution: Naphthyl nitro, sulfonic, or halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Naphthylacetyl)amino]acetic acid is unique due to its specific combination of a naphthyl group and an acetylaminoacetic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-[(2-naphthalen-1-ylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZHJBUIQBHUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978434
Record name N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-60-7
Record name NSC34872
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[1-Hydroxy-2-(naphthalen-1-yl)ethylidene]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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